

# Application Notes & Protocols for Interleukin-35 (IL-35) Based Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments involving the immunosuppressive cytokine Interleukin-35 (IL-35). This document outlines the key signaling pathways, detailed experimental protocols, and representative data for studying the biological functions of IL-35 and for the development of novel therapeutics targeting this pathway.

### **Introduction to IL-35**

Interleukin-35 (IL-35) is a heterodimeric cytokine belonging to the IL-12 family, composed of the p35 (IL-12 $\alpha$ ) and Ebi3 (Epstein-Barr virus-induced gene 3) subunits.[1] Primarily produced by regulatory T cells (Tregs), IL-35 plays a crucial role in immune suppression.[1][2] Its functions include suppressing T cell proliferation and converting naive T cells into an IL-35-producing regulatory T cell subset (iTr35), thereby limiting inflammatory responses.[3][4] Dysregulation of IL-35 has been implicated in various diseases, including autoimmune disorders, infectious diseases, and cancer, making it a significant target for therapeutic intervention.[4][5]

# **IL-35 Signaling Pathways**

IL-35 exerts its biological effects by signaling through a unique receptor complex, which can be composed of heterodimers of IL-12Rβ2 and gp130, or homodimers of each chain.[3][6] This receptor engagement activates the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[7][8]

# Methodological & Application





- In T cells: IL-35 signaling primarily involves the phosphorylation of STAT1 and STAT4.[3][5]
   The binding of IL-35 to its receptor leads to the activation of JAK1 and JAK2, which in turn
   phosphorylate STAT1 and STAT4.[7] These phosphorylated STATs can form heterodimers
   (STAT1:STAT4) that translocate to the nucleus and regulate the transcription of target genes,
   including the genes for the IL-35 subunits themselves (Il12a and Ebi3), creating a positive
   feedback loop.[3]
- In B cells: The IL-35 receptor can also be a heterodimer of IL-12Rβ2 and IL-27Rα.[7] In this context, signaling proceeds through the phosphorylation of STAT1 and STAT3.[7][8]

Below is a diagram illustrating the canonical IL-35 signaling pathway in T cells.





Click to download full resolution via product page

Caption: IL-35 Signaling Cascade in T Cells.



# **Experimental Protocols**

This section provides detailed methodologies for key experiments in IL-35 research.

# Quantification of IL-35 by Enzyme-Linked Immunosorbent Assay (ELISA)

The sandwich ELISA is a common and sensitive method for quantifying IL-35 in biological fluids such as serum, plasma, and cell culture supernatants.[9][10][11]

#### Materials:

- IL-35 ELISA Kit (e.g., from Elabscience, BioOcean, FineTest)[1][11][12]
- Microplate reader capable of measuring absorbance at 450 nm
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Sample diluent
- Samples (serum, plasma, cell culture supernatant)
- · Pipettes and tips
- Plate sealer

#### Protocol:

- Preparation: Bring all reagents and samples to room temperature. Reconstitute the standards and prepare serial dilutions as per the kit instructions.[9] Prepare the wash buffer and other working solutions.
- Coating: An anti-human IL-35 antibody is typically pre-coated onto the microplate wells.[10]
   [11]
- Sample Addition: Add 100  $\mu$ L of standards, blank, and samples to the appropriate wells.[13] It is recommended to run all samples and standards in duplicate.



- Incubation: Cover the plate with a sealer and incubate for 90 minutes at 37°C.[13]
- Washing: Aspirate the liquid from each well and wash 3-5 times with 350 μL of wash buffer per well.[13] Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
- Detection Antibody: Add 100 μL of biotinylated anti-human IL-35 detection antibody to each well. Cover and incubate for 1 hour at 37°C.[13]
- Washing: Repeat the washing step as described in step 5.
- Enzyme Conjugate: Add 100 μL of HRP-Streptavidin conjugate to each well. Cover and incubate for 30 minutes at 37°C.[12]
- Washing: Repeat the washing step, typically for 5 cycles.[12]
- Substrate Reaction: Add 90 μL of TMB substrate solution to each well. Incubate in the dark at 37°C for 15-20 minutes.[12][13] A blue color will develop.
- Stopping the Reaction: Add 50 μL of stop solution to each well. The color will change to yellow.[13]
- Reading: Immediately measure the optical density (OD) at 450 nm using a microplate reader.
   [11]
- Calculation: Construct a standard curve by plotting the mean OD for each standard concentration. Use the standard curve to determine the concentration of IL-35 in the samples.

# **Detection of IL-35 Subunits by Western Blot**

Western blotting can be used to detect the p35 and Ebi3 subunits of IL-35 in cell lysates or tissue homogenates.[14][15]

#### Materials:

Primary antibodies: anti-Ebi3 and anti-p35 (IL-12A)



- HRP-conjugated secondary antibody
- Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Chemiluminescent substrate
- · Imaging system

#### Protocol:

- Sample Preparation: Homogenize tissues or lyse cells in protein lysis buffer. Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 μg) onto an SDS-PAGE gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against Ebi3 (e.g., 1:1000 dilution) and p35 (e.g., 1:1000 dilution) overnight at 4°C.[15]
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[15]
- Washing: Repeat the washing step as in step 6.



 Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. A band of approximately 52 kDa may be observed for the IL-35 fusion protein.[16]

# In Vitro T Cell Proliferation Suppression Assay

This bioassay measures the functional activity of IL-35 by its ability to suppress the proliferation of conventional T cells (Tconv).[3]

#### Materials:

- CD4+ conventional T cells (Tconv)
- Recombinant IL-35
- T cell activation reagents (e.g., anti-CD3/CD28 antibodies)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- [3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)
- 96-well cell culture plates

#### Protocol:

- Cell Isolation: Isolate CD4+ T cells from spleen or peripheral blood and purify Tconv cells (e.g., by depleting CD25+ cells).
- Cell Plating: Plate Tconv cells in a 96-well plate at a density of 5 x 10<sup>4</sup> to 1 x 10<sup>5</sup> cells per well.
- Treatment: Add recombinant IL-35 at various concentrations (e.g., 10, 30, 50 ng/mL).[16]
   Include an untreated control.
- Activation: Stimulate the T cells with anti-CD3/CD28 antibodies.
- Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
- Proliferation Measurement:



- $\circ$  [³H]-thymidine incorporation: Add 1  $\mu$ Ci of [³H]-thymidine to each well for the last 18 hours of culture. Harvest the cells and measure radioactivity using a scintillation counter.
- CFSE staining: Stain cells with CFSE prior to plating. After culture, analyze the dilution of the dye by flow cytometry as a measure of cell division.
- Data Analysis: Calculate the percentage of suppression relative to the stimulated, untreated control.

### **Data Presentation**

Quantitative data from IL-35 studies should be presented in a clear and structured format. Below are examples of how to tabulate data from typical experiments.

Table 1: In Vivo Efficacy of IL-35 Treatment in a Murine Tumor Model

This table summarizes the effect of recombinant IL-35 and an anti-IL-35 neutralizing antibody on tumor growth in a xenograft mouse model.[17]

| Treatment Group                                       | Number of Mice (n) | Mean Tumor<br>Volume (mm³) at<br>Day 21 ± SEM | Mean Tumor<br>Weight (g) at<br>Endpoint ± SEM |
|-------------------------------------------------------|--------------------|-----------------------------------------------|-----------------------------------------------|
| Control (PBS)                                         | 5                  | 1250 ± 150                                    | 1.2 ± 0.2                                     |
| Recombinant IL-35                                     | 5                  | 1800 ± 200                                    | 1.8 ± 0.3                                     |
| Anti-IL-35 Antibody                                   | 5                  | 700 ± 100                                     | 0.7 ± 0.1                                     |
| *Statistically significant difference compared to the |                    |                                               |                                               |

Table 2: Effect of Recombinant IL-35 on Cytokine Production in a Mouse Model of Acute Respiratory Distress Syndrome (ARDS)[18]

control group (p <

0.05).



| Cytokine | Control Group<br>(pg/mL) ± SD | ARDS Model<br>(pg/mL) ± SD | ARDS + IL-35<br>Treatment (pg/mL)<br>± SD |
|----------|-------------------------------|----------------------------|-------------------------------------------|
| IL-1β    | 50 ± 8                        | 450 ± 40                   | 150 ± 20                                  |
| TNF-α    | 80 ± 12                       | 800 ± 75                   | 250 ± 30                                  |
| IL-6     | 120 ± 15                      | 1500 ± 120                 | 400 ± 50                                  |
| IL-10    | 100 ± 10                      | 50 ± 8                     | 300 ± 25                                  |

<sup>\*</sup>Statistically

significant difference

compared to the

ARDS model group (p

< 0.05).

# **Mandatory Visualizations**

# **Experimental Workflow: In Vivo Study of IL-35 Function**

The following diagram outlines a typical workflow for an in vivo experiment designed to assess the function of IL-35 in a disease model.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

• 1. bioocean.com [bioocean.com]

## Methodological & Application





- 2. aacrjournals.org [aacrjournals.org]
- 3. The composition and signaling of the IL-35 receptor are unconventional PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-35: Structure, Function and Its Impact on Immune-Related Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IL-35 Regulates the Function of Immune Cells in Tumor Microenvironment [frontiersin.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. elkbiotech.com [elkbiotech.com]
- 10. Human IL-35 ELISA Kit (A75539) [antibodies.com]
- 11. Human IL-35(Interleukin 35) ELISA Kit Elabscience® [elabscience.com]
- 12. Human IL-35 (Interleukin 35) ELISA Kit FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Interleukin 35 induced Th2 and Tregs bias under normal conditions in mice PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Potential therapeutic effects of interleukin-35 on the differentiation of naïve T cells into Helios+Foxp3+ Tregs in clinical and experimental acute respiratory distress syndrome PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols for Interleukin-35 (IL-35)
  Based Studies]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1668616#experimental-design-for-chic35-based-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com